molecular formula C10H13ClO3 B1631115 (+)-Camphanic acid chloride

(+)-Camphanic acid chloride

Cat. No.: B1631115
M. Wt: 216.66 g/mol
InChI Key: PAXWODJTHKJQDZ-ZJUUUORDSA-N
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Description

(+)-Camphanic acid chloride is a bicyclic organic compound with a unique structure It is characterized by its oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Camphanic acid chloride typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the carbonyl group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+)-Camphanic acid chloride can undergo various types of chemical reactions, including:

    Substitution reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

    Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Thionyl chloride (SOCl2): Used for chlorination reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

    Potassium permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Amides and esters: Formed through substitution reactions.

    Alcohols: Formed through reduction reactions.

    Carboxylic acids: Formed through oxidation reactions.

Scientific Research Applications

(+)-Camphanic acid chloride has several scientific research applications:

    Organic synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material science: The compound’s reactivity can be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (+)-Camphanic acid chloride depends on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (+)-Camphanic acid chloride apart is its bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in the development of novel pharmaceuticals.

Properties

IUPAC Name

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWODJTHKJQDZ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-16-7
Record name (1R)-(+)-Camphanic chloride
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